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Compound of Interest

Compound Name: GR 64349

Cat. No.: B145177 Get Quote

An In-depth Examination of a Potent and Selective Tachykinin NK₂ Receptor Agonist

GR 64349 is a synthetic peptide that acts as a potent and highly selective agonist for the

tachykinin neurokinin-2 (NK₂) receptor.[1] Its high affinity and selectivity for the NK₂ receptor

over NK₁ and NK₃ receptors make it a valuable pharmacological tool for investigating the

physiological and pathophysiological roles of the NK₂ receptor system. This technical guide

provides a comprehensive overview of the pharmacology of GR 64349, including its

mechanism of action, binding and functional characteristics, in vivo effects, and the

experimental methodologies used for its characterization.

Mechanism of Action
GR 64349 exerts its pharmacological effects by binding to and activating the tachykinin NK₂

receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The NK₂ receptor is

primarily coupled to Gq/11 and Gs proteins.[2][3]

Activation of the Gq/11 protein initiates the phospholipase C (PLC) signaling cascade. PLC

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers:

inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][4] IP₃ binds to its receptors on

the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺) stores.[4] The

subsequent increase in cytosolic Ca²⁺ concentration, along with the activation of protein kinase

C (PKC) by DAG, triggers a variety of cellular responses, including smooth muscle contraction.

[4]
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The coupling of the NK₂ receptor to Gs protein activates adenylyl cyclase, which in turn

catalyzes the conversion of ATP to cyclic AMP (cAMP). This pathway has also been implicated

in the downstream effects of NK₂ receptor activation.[2]

Receptor Binding and Functional Potency
GR 64349 exhibits high affinity and selectivity for the human tachykinin NK₂ receptor.

Radioligand binding assays and functional studies have quantified its binding and potency,

demonstrating its preferential interaction with the NK₂ receptor subtype.

Table 1: Receptor Binding Affinity of GR 64349
Receptor Radioligand Preparation pKi Reference

Human NK₂ [¹²⁵I]-NKA

Recombinant

human NK₂

receptors

7.77 ± 0.10 [5]

Human NK₁ [³H]-septide

Recombinant

human NK₁

receptors

<5 [5]

Table 2: Functional Potency of GR 64349
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Assay Receptor Cell Line pEC₅₀ Reference

Inositol

Phosphate (IP-1)

Accumulation

Human NK₂ CHO Cells 9.10 ± 0.16 [5]

Human NK₁ CHO Cells 5.95 ± 0.80 [5]

Intracellular

Calcium

Mobilization

Human NK₂ CHO Cells 9.27 ± 0.26 [5]

Human NK₁ CHO Cells 6.55 ± 0.16 [5]

Cyclic AMP

(cAMP)

Synthesis

Human NK₂ CHO Cells 10.66 ± 0.27 [5]

Human NK₁ CHO Cells 7.71 ± 0.41 [5]

Contraction Rat Colon Isolated Tissue
8.4 (EC₅₀ = 3.7

nM)
[1]

Contraction
Human Detrusor

Muscle

Isolated Tissue

Strips
EC₅₀ = 74 nM [6]

Contraction
Human Prostatic

Urethra

Isolated Tissue

Strips
EC₅₀ = 150 nM [6]

The data clearly indicate that GR 64349 is over 1000-fold more selective for the NK₂ receptor

compared to the NK₁ receptor in functional assays.[1]

In Vivo Pharmacology
Studies in animal models have demonstrated the in vivo activity of GR 64349, consistent with

its mechanism of action as an NK₂ receptor agonist.

Table 3: In Vivo Effects of GR 64349 in Rats
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Effect
Animal
Model

Route of
Administrat
ion

Dose Range
Key
Findings

Reference

Increased

Bladder

Pressure

Anesthetized,

acutely

spinalized

female rats

Intravenous

(IV)
0.1–30 µg/kg

Dose-related

increases in

bladder

pressure with

a rapid onset.

[6]

Subcutaneou

s (SC)
1–300 µg/kg

Dose-related

increases in

bladder

pressure.

[6]

Increased

Colorectal

Pressure

Anesthetized,

acutely

spinalized

female rats

Subcutaneou

s (SC)

100 and 300

µg/kg

Increased

colorectal

pressure.

[6]

Cardiovascul

ar Effects

Anesthetized,

acutely

spinalized

female rats

Intravenous

(IV)

Up to 30

µg/kg

No significant

hypotension

observed.

[6]

Subcutaneou

s (SC)

Up to 300

µg/kg

No significant

hypotension

observed.

[6]

A notable characteristic of GR 64349 is its lack of hypotensive effects, which are often

observed with less selective NK₂ receptor agonists that also have significant affinity for the NK₁

receptor.[6] This suggests that the high in vitro selectivity of GR 64349 for the NK₂ receptor

translates to a more specific in vivo pharmacological profile. Furthermore, GR 64349 has been

observed to have a shorter duration of action following intravenous administration compared to

other NK₂ receptor agonists like LMN-NKA.[6]

Experimental Protocols
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The characterization of GR 64349 has relied on a variety of in vitro and in vivo experimental

techniques. The following sections provide an overview of the methodologies employed.

Radioligand Binding Assays
These assays are used to determine the binding affinity of a ligand for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of GR 64349 for the

tachykinin NK₂ and NK₁ receptors.

General Protocol:

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the

human NK₂ or NK₁ receptor.

Incubation: The membranes are incubated with a fixed concentration of a specific

radioligand (e.g., [¹²⁵I]-NKA for NK₂ receptors, [³H]-septide for NK₁ receptors) and varying

concentrations of the unlabeled competitor ligand (GR 64349).

Separation: The reaction is terminated by rapid filtration to separate the membrane-bound

radioligand from the free radioligand.

Detection: The amount of radioactivity bound to the membranes is quantified using a

scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀

value, which is then converted to the Ki value using the Cheng-Prusoff equation.[7][8][9]
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Radioligand Binding Assay Workflow

Functional Assays
Functional assays measure the cellular response following receptor activation.

Objective: To measure the production of inositol phosphates, a downstream product of Gq/11

activation, in response to GR 64349.

General Protocol:

Cell Culture: Cells expressing the target receptor (e.g., CHO cells) are cultured in multi-

well plates.

Labeling: The cells are labeled with [³H]-myo-inositol, which is incorporated into the cell

membrane as phosphatidylinositol.

Stimulation: The cells are stimulated with varying concentrations of GR 64349 in the

presence of lithium chloride (LiCl) to inhibit inositol monophosphatase.
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Extraction: The reaction is stopped, and the inositol phosphates are extracted.

Separation and Detection: The [³H]-inositol phosphates are separated by ion-exchange

chromatography and quantified by scintillation counting.

Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the

EC₅₀ value.

Objective: To measure the transient increase in intracellular calcium concentration following

NK₂ receptor activation by GR 64349.

General Protocol:

Cell Culture: Receptor-expressing cells are seeded in multi-well plates.

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4

AM).

Stimulation: The baseline fluorescence is measured, and then the cells are stimulated with

different concentrations of GR 64349.

Detection: The change in fluorescence intensity, which is proportional to the intracellular

calcium concentration, is measured over time using a fluorescence plate reader.

Data Analysis: The peak fluorescence response is plotted against the agonist

concentration to determine the EC₅₀ value.

Preparation

Assay
Data Analysis

Receptor-expressing
Cells

Dye Loading
into Cells

Calcium-sensitive
Fluorescent Dye

Stimulation with
GR 64349

Fluorescence
Measurement

Dose-Response Curve
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Click to download full resolution via product page

Calcium Mobilization Assay Workflow

Objective: To measure the change in intracellular cAMP levels following NK₂ receptor

activation by GR 64349.

General Protocol:

Cell Culture: Receptor-expressing cells are cultured in multi-well plates.

Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP

degradation) and then stimulated with varying concentrations of GR 64349.

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is

determined using a competitive immunoassay, such as a homogeneous time-resolved

fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

Data Analysis: The results are used to generate a dose-response curve and calculate the

EC₅₀ value.

In Vivo Cystometry in Rats
Objective: To evaluate the effect of GR 64349 on bladder function in an animal model.

General Protocol:

Animal Preparation: Female rats are anesthetized, and a catheter is inserted into the

bladder via the urethra or directly through the bladder dome.[10] A pressure transducer is

connected to the catheter to record intravesical pressure.

Drug Administration: GR 64349 is administered intravenously or subcutaneously.

Cystometry: The bladder is filled with saline at a constant rate, and bladder pressure is

continuously recorded. Parameters such as basal pressure, threshold pressure for

micturition, and the amplitude and frequency of bladder contractions are measured.[6][11]

[12][13]
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Data Analysis: The urodynamic parameters before and after drug administration are

compared to assess the effect of GR 64349.

Signaling Pathways
The activation of the tachykinin NK₂ receptor by GR 64349 initiates intracellular signaling

cascades that mediate its physiological effects.
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Tachykinin NK₂ Receptor Signaling Pathways
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Pharmacokinetics and Clinical Status
Detailed pharmacokinetic studies on GR 64349 are not extensively reported in the available

literature. In vivo studies in rats have indicated a shorter duration of action for GR 64349
compared to other NK₂ agonists when administered intravenously.[6] There is no information

available in the public domain regarding clinical trials of GR 64349 in humans.

Conclusion
GR 64349 is a valuable pharmacological tool characterized by its high potency and selectivity

as a tachykinin NK₂ receptor agonist. Its well-defined in vitro and in vivo pharmacological

profile, particularly its ability to activate NK₂ receptors without significant off-target effects at the

NK₁ receptor, makes it an ideal probe for elucidating the diverse physiological functions of the

NK₂ receptor system. The detailed understanding of its pharmacology, from receptor binding to

in vivo functional outcomes, provides a solid foundation for its use in preclinical research aimed

at exploring the therapeutic potential of targeting the tachykinin NK₂ receptor.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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